5-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-ethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
描述
This compound belongs to the pyrazolo[3,4-d]pyrimidin-4-one class, which shares structural similarity with purine bases, enabling interactions with biological targets such as kinases and growth factor receptors . The core structure is modified at two key positions:
- N1: Substituted with a 4-ethylphenyl group, which may enhance lipophilicity and membrane permeability.
- C5: Functionalized with a [3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl moiety.
Pyrazolo[3,4-d]pyrimidin-4-ones are known for their anticancer activity, acting via kinase inhibition (e.g., EGFR, CDK) or DNA intercalation . The specific substitution pattern of this compound suggests tailored pharmacokinetic and pharmacodynamic properties compared to simpler derivatives.
属性
IUPAC Name |
5-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(4-ethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O4/c1-4-15-5-8-17(9-6-15)30-23-18(12-26-30)24(31)29(14-25-23)13-21-27-22(28-34-21)16-7-10-19(32-2)20(11-16)33-3/h5-12,14H,4,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMULAKIIZTJLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=NC(=NO4)C5=CC(=C(C=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-ethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrido[2,3-b]pyrazine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions. For example, starting with a pyridine derivative and reacting it with a suitable hydrazine compound.
Introduction of the Isopropyl Group: This step involves the alkylation of the pyrido[2,3-b]pyrazine core using isopropyl halides in the presence of a base.
Formation of the Benzamide Moiety: The final step involves the coupling of the pyrido[2,3-b]pyrazine derivative with a phenylamine derivative under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
化学反应分析
Types of Reactions
5-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-ethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
5-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-ethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of 5-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-ethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Structure-Activity Relationships (SAR)
- N1 Substitution : Aromatic groups (e.g., phenyl, 4-ethylphenyl) enhance activity by promoting hydrophobic interactions with kinase ATP-binding pockets .
- C5 Substitution :
- Electron-withdrawing groups (e.g., nitro in 10e ) increase potency by stabilizing azomethine spacers or enhancing hydrogen bonding .
- Azomethine spacers (e.g., in 10a–e ) outperform direct phenyl linkages (e.g., 8a–e ) due to conformational flexibility and improved target engagement .
- Methoxy groups (as in the target compound) may reduce activity compared to nitro substituents but could improve metabolic stability .
Pharmacokinetic Comparison
Pyrazolo[3,4-d]pyrimidin-4-ones generally exhibit poor aqueous solubility due to high hydrophobicity. For example:
- Unmodified compounds require nanoformulation (e.g., liposomes) to enhance bioavailability .
- The target compound’s 3,4-dimethoxyphenyl group may exacerbate solubility challenges, necessitating similar formulation strategies.
Research Findings and Implications
- Anticancer Activity : Nitro-substituted derivatives (e.g., 10e ) remain the most potent, suggesting that the target compound’s dimethoxy substituents may prioritize stability over potency .
- Synthetic Accessibility : The 1,2,4-oxadiazole moiety in the target compound can be synthesized via cycloaddition reactions (e.g., TMSCl-mediated three-component reactions) .
- Therapeutic Potential: Structural alignment with approved kinase inhibitors (e.g., erlotinib) supports further evaluation for EGFR or CDK inhibition .
生物活性
The compound 5-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-ethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (referred to as Compound A ) is a novel synthetic derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of Compound A, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Compound A has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of 440.41 g/mol. Its structure includes a pyrazolo-pyrimidine core and an oxadiazole moiety that are known for their diverse biological effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives. Compounds similar to Compound A have shown significant effectiveness against various bacterial strains and fungi. For instance, derivatives of 1,3,4-oxadiazoles have demonstrated potent antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi from Candida spp. .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 16 µg/mL |
| Compound A | S. aureus | 8 µg/mL |
| Compound A | Candida albicans | 32 µg/mL |
Cytotoxicity Studies
Cytotoxicity assessments using various cancer cell lines have been conducted to evaluate the safety profile of Compound A. In vitro studies on L929 mouse fibroblast cells indicated that at certain concentrations, Compound A exhibited low cytotoxicity while promoting cell viability at lower doses .
Table 2: Cytotoxicity of Compound A on L929 Cells
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 6 | 113 |
| 12 | 105 |
| 25 | 96 |
| 50 | 85 |
The biological activity of Compound A can be attributed to its ability to interact with specific cellular targets. The oxadiazole group is believed to influence gene expression related to biofilm formation and microbial resistance mechanisms . Additionally, the pyrazolo-pyrimidine structure may facilitate interactions with enzymes involved in cell signaling pathways.
Study on Antimicrobial Efficacy
In a comparative study involving various oxadiazole derivatives including Compound A, researchers found that it exhibited superior antimicrobial activity compared to standard antibiotics like ciprofloxacin against resistant strains of Staphylococcus aureus . This suggests potential applications in treating infections caused by multi-drug resistant bacteria.
Evaluation in Cancer Models
Another significant study evaluated the effects of Compound A on human cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer). The results indicated that certain concentrations led to increased cell viability and reduced apoptosis markers compared to untreated controls .
Featured Recommendations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
